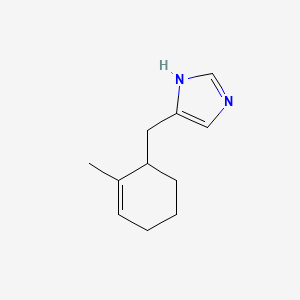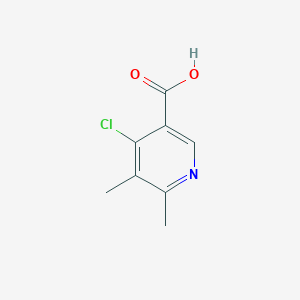
Fmoc-asp-obut
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-aspartic acid 4-tert-butyl ester, commonly known as Fmoc-asp-obut, is a protected amino acid used in solid-phase peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl ester protecting the carboxyl group. These protective groups prevent unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-asp-obut typically involves the following steps:
Formation of Aspartic Acid tert-Butyl Ester: Aspartic acid is reacted with tert-butyl alcohol and thionyl chloride to form aspartic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix aspartic acid, tert-butyl alcohol, and thionyl chloride under controlled conditions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-asp-obut undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using 20% piperidine in dimethylformamide (DMF), while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA for tert-butyl ester removal.
Coupling: HATU or DIC as coupling reagents, often in the presence of bases like DIPEA.
Major Products Formed
Scientific Research Applications
Fmoc-asp-obut is widely used in scientific research, particularly in:
Peptide Synthesis: It is a key reagent in the synthesis of peptides, which are used in drug development, enzyme studies, and structural biology.
Bioconjugation: It is used to link peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic applications.
Protein Engineering: Researchers use it to introduce specific amino acid residues into proteins, enabling the study of protein function and interactions.
Mechanism of Action
The primary function of Fmoc-asp-obut is to protect the amino and carboxyl groups of aspartic acid during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group. These protective groups are selectively removed under specific conditions, allowing the aspartic acid to participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-glutamic acid 4-tert-butyl ester: Similar to Fmoc-asp-obut but with an additional methylene group in the side chain.
Fmoc-L-asparagine 4-tert-butyl ester: Similar structure but with an amide group instead of a carboxyl group.
Uniqueness
This compound is unique due to its specific protective groups, which provide stability and prevent side reactions during peptide synthesis. Its ability to form stable intermediates makes it a preferred choice for synthesizing complex peptides .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQYACYLGRQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)





![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)

